8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines It is characterized by the presence of a chlorine atom at the 8th position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazepine structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepines .
Scientific Research Applications
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol hydrochloride
Uniqueness
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom at the 8th position. This structural feature may confer distinct biological activities and chemical reactivity compared to other benzoxazepine derivatives .
Properties
CAS No. |
2639441-01-1 |
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Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11H,3-4,6H2;1H |
InChI Key |
WHFPRVFOOAJNED-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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